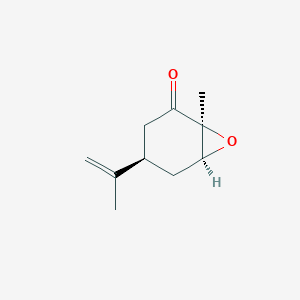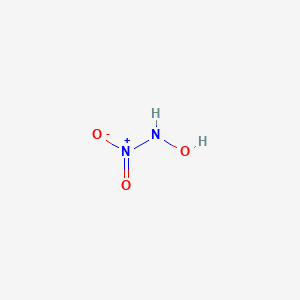
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin, also known as TFMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin induces apoptosis in cancer cells, while in vivo studies have shown that 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can inhibit tumor growth in animal models. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability. However, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is relatively expensive and requires specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin research, including its potential use as a drug delivery system for targeted cancer therapy. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Additionally, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can be incorporated into nanomaterials for various applications, including biosensors and catalysis. Further research is needed to fully understand the potential applications of 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin in various fields.
Métodos De Síntesis
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can be synthesized using a two-step process. The first step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furoic acid with hydrazine hydrate to form 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine. The second step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine with ethyl chloroformate to form 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin.
Aplicaciones Científicas De Investigación
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been studied for its potential use as a drug delivery system, as it can be incorporated into polymeric nanoparticles for targeted drug delivery.
Propiedades
Número CAS |
16118-19-7 |
|---|---|
Fórmula molecular |
C15H10F3N3O3 |
Peso molecular |
337.25 g/mol |
Nombre IUPAC |
1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |
Clave InChI |
VRYHPJFTKIBSCP-FBCYGCLPSA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Otros números CAS |
16118-19-7 |
Sinónimos |
1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)


![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)



![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)





![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)